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Compound of Interest

Compound Name: 1,3-Dibromocyclohexane

Cat. No.: B3263359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the constitutional and

stereoisomers of dibromocyclohexane. The analysis focuses on ¹H NMR, ¹³C NMR, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive dataset for the

identification and differentiation of these isomers.

Isomers of Dibromocyclohexane
Dibromocyclohexane (C₆H₁₀Br₂) exists as several constitutional isomers, depending on the

position of the two bromine atoms on the cyclohexane ring: 1,1-, 1,2-, 1,3-, and 1,4-

dibromocyclohexane. Furthermore, the 1,2-, 1,3-, and 1,4-isomers exhibit stereoisomerism in

the form of cis and trans diastereomers. This guide will cover the spectroscopic characteristics

of these primary isomers.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the various isomers of

dibromocyclohexane. Due to the vastness of spectroscopic data, representative and

distinguishing features are highlighted.

¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Dibromocyclohexane Isomers
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Isomer Proton Environment Chemical Shift (δ, ppm)

1,1-Dibromocyclohexane -CH₂- (adjacent to CBr₂) ~2.5 - 2.7

Other -CH₂- ~1.6 - 2.0

cis-1,2-Dibromocyclohexane -CHBr- ~4.5 (broad singlet)

-CH₂- ~1.5 - 2.5

trans-1,2-

Dibromocyclohexane[1][2][3][4]
-CHBr- (axial & equatorial) ~4.7 (multiplet)

-CH₂- ~1.3 - 2.5

cis-1,3-Dibromocyclohexane -CHBr- Data not readily available

Other protons Data not readily available

trans-1,3-Dibromocyclohexane -CHBr- Data not readily available

Other protons Data not readily available

cis-1,4-Dibromocyclohexane -CHBr- ~4.6 (multiplet)

-CH₂- ~2.2 (multiplet)

trans-1,4-Dibromocyclohexane -CHBr- ~4.3 (multiplet)

-CH₂- ~2.1 (multiplet)

Note: Chemical shifts can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Dibromocyclohexane Isomers
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Isomer Carbon Environment Chemical Shift (δ, ppm)

1,1-Dibromocyclohexane CBr₂ ~70-80

-CH₂- (adjacent to CBr₂) ~40-50

Other -CH₂- ~20-30

cis-1,2-Dibromocyclohexane -CHBr- ~60-65

-CH₂- ~25-35

trans-1,2-

Dibromocyclohexane[5][6][7]
-CHBr- ~55-60

-CH₂- ~25-35

cis-1,3-Dibromocyclohexane -CHBr- Data not readily available

Other carbons Data not readily available

trans-1,3-Dibromocyclohexane -CHBr- Data not readily available

Other carbons Data not readily available

cis-1,4-Dibromocyclohexane -CHBr- ~50-55

-CH₂- ~30-35

trans-1,4-

Dibromocyclohexane[8]
-CHBr- ~50-55

-CH₂- ~30-35

Note: The number of unique signals in the ¹³C NMR spectrum is a key indicator of the

molecule's symmetry.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Dibromocyclohexane Isomers
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Isomer
C-H Stretching
(cm⁻¹)

C-H Bending (cm⁻¹)
C-Br Stretching
(cm⁻¹)

1,1-

Dibromocyclohexane
~2850-2950 ~1450 ~500-650

cis-1,2-

Dibromocyclohexane
~2850-2950 ~1450 ~680, ~540

trans-1,2-

Dibromocyclohexane[

9][10][11][12][13]

~2850-2950 ~1450 ~690, ~660

cis-1,3-

Dibromocyclohexane[

14]

~2850-2950 ~1450 ~600-700

trans-1,3-

Dibromocyclohexane[

14]

~2850-2950 ~1450 ~600-700

cis-1,4-

Dibromocyclohexane[

15]

~2850-2950 ~1450 ~600-700

trans-1,4-

Dibromocyclohexane[

8]

~2850-2950 ~1450 ~600-700

Note: The C-Br stretching frequencies can be conformationally dependent and provide insight

into the stereochemistry.

Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z) for Dibromocyclohexane Isomers
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Isomer Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

1,1-Dibromocyclohexane 240, 242, 244 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺

cis-1,2-

Dibromocyclohexane[16]
240, 242, 244 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺

trans-1,2-

Dibromocyclohexane[17][18]

[19][20]

240, 242, 244 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺

cis-1,3-

Dibromocyclohexane[21]
240, 242, 244 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺

trans-1,3-

Dibromocyclohexane[21]
240, 242, 244 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺

cis-1,4-Dibromocyclohexane[8] 240, 242, 244 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺

trans-1,4-

Dibromocyclohexane[8]
240, 242, 244 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in

characteristic M, M+2, and M+4 peaks for the molecular ion and bromine-containing fragments.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the dibromocyclohexane isomer in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of 0-10 ppm.
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Use a pulse angle of 30-45 degrees.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Process the data with Fourier transformation and phase correction. Use the residual

solvent peak as a reference.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0-100 ppm.

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance

of ¹³C.

Process the data similarly to the ¹H spectrum, referencing to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place one drop of the liquid dibromocyclohexane isomer

between two KBr or NaCl plates.

Sample Preparation (Solid): If the isomer is a solid, prepare a KBr pellet by grinding a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the dibromocyclohexane isomer into the

mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Detection: Detect the ions and record their relative abundance to generate the mass

spectrum.

Isomer Relationship Diagram
The following diagram illustrates the relationships between the different isomers of

dibromocyclohexane.
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Caption: Relationship between dibromocyclohexane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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